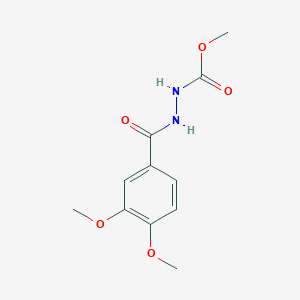
4-(4-isopropylbenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isopropylbenzyl)morpholine, also known as IBNM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a morpholine derivative that has been extensively studied for its potential therapeutic applications. IBNM has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In
Applications De Recherche Scientifique
4-(4-isopropylbenzyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, this compound has been shown to possess antitumor activity, making it a potential candidate for the treatment of cancer.
Mécanisme D'action
The exact mechanism of action of 4-(4-isopropylbenzyl)morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This binding results in an increase in the inhibitory activity of the GABA-A receptor, leading to a decrease in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to possess antitumor activity, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-isopropylbenzyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 4-(4-isopropylbenzyl)morpholine. One potential direction is the development of more water-soluble derivatives of this compound, which would make it easier to work with in aqueous solutions. Another potential direction is the study of this compound in human clinical trials, which would provide more information about its potential therapeutic applications. Finally, the development of more potent and selective derivatives of this compound could lead to the development of new and more effective drugs for the treatment of a wide range of diseases.
Méthodes De Synthèse
The synthesis of 4-(4-isopropylbenzyl)morpholine involves the reaction of 4-(4-isopropylbenzyl)aniline with morpholine in the presence of a suitable catalyst. The reaction typically takes place under mild conditions and yields high purity this compound. The synthesis method has been optimized to produce large quantities of this compound with high yield and purity.
Propriétés
IUPAC Name |
4-[(4-propan-2-ylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-16-10-8-15/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIKYXGLAUBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)

![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)


![5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5805995.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)